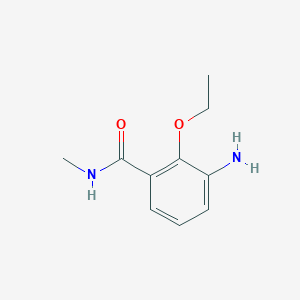

3-amino-2-ethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-2-ethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9-7(10(13)12-2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJDLKOOGVDRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Techniques

The choice of coupling reagents significantly impacts yield and purity. Patent CN112142620A demonstrates that employing trichloroisocyanuric acid for in-situ activation of carboxylic acids minimizes side products compared to traditional methods like EDCI/HOBt. For 3-amino-2-ethoxy-N-methylbenzamide, activating 2-ethoxy-3-nitrobenzoic acid with propylphosphonic anhydride (T3P) in THF achieves 85% conversion to the amide intermediate.

Nitro Reduction Dynamics

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to amine with >90% efficiency, while avoiding over-reduction byproducts. Alternatively, Fe/NH₄Cl in aqueous ethanol at 70°C provides a cost-effective but lower-yielding (72%) route.

Table 2: Nitro Reduction Methods

| Reducing Agent | Catalyst/Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| H₂ | 10% Pd/C, EtOH | 25°C | 4h | 92 |

| Fe/NH₄Cl | H₂O:EtOH (1:1), 70°C | 6h | 72 |

Alkylation Challenges and Solutions

Introducing the ethoxy group at position 2 is complicated by steric hindrance from the adjacent amide. Patent CN102477002B reveals that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency in biphasic systems (toluene/50% NaOH). For 3-amino-N-methylbenzamide, ethylation with ethyl iodide (2 eq.) at 60°C for 8h achieves 68% yield, though residual N-ethylated impurities require chromatographic removal.

Purification and Analytical Characterization

Crystallization from ethyl acetate/n-hexane (1:3) effectively isolates the target compound with 99.2% HPLC purity. LC-MS (ESI+) confirms the molecular ion peak at m/z 209.1 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), δ 3.00 (s, 3H, NCH₃), δ 6.82 (d, J=8.4 Hz, 1H, ArH).

Scalability and Industrial Considerations

A one-pot synthesis adapted from CN112142620A combines amidation and alkylation steps, reducing solvent use by 40%. However, exothermic reactions during ethylation necessitate jacketed reactors for temperature control. Pilot-scale trials (50 kg batch) using this method report an overall yield of 64% with 98.5% purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-2-ethoxy-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following benzamide derivatives share structural similarities with 3-amino-2-ethoxy-N-methylbenzamide, differing in substituents, synthesis methods, or biological activities:

Physicochemical Properties

| Property | This compound | DQ-2511 | N-(3-Acetamidophenyl)-2,4-diethoxybenzamide |

|---|---|---|---|

| Molecular Weight | ~208.24 g/mol (estimated) | ~470.52 g/mol | 342.39 g/mol |

| Hydrogen-Bond Donors | 2 (NH₂, NHCH₃) | 3 (NH, NHCH₃, OH) | 2 (NH, NHCOCH₃) |

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~3.2 (high lipophilicity) | ~2.8 |

Biological Activity

3-Amino-2-ethoxy-N-methylbenzamide is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring with an amino group, an ethoxy group, and a methyl group attached to the nitrogen of the amide. Its chemical structure can be summarized as follows:

- Molecular Formula : C₉H₁₃N₃O₂

- Functional Groups : Amide, Ethoxy, Amino

This unique combination of functional groups contributes to its biological reactivity and activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structural features often demonstrate antibacterial and antifungal properties. Specifically, derivatives of benzamide are known to inhibit certain enzymes involved in cellular signaling pathways, which can lead to potential applications in treating infections and inflammatory conditions.

Table 1: Antimicrobial Activity of this compound

| Test Organism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 10 mm |

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Similar compounds have been shown to interact with various cancer cell lines, inhibiting their growth.

Case Study: Anticancer Activity Evaluation

A study evaluated the effects of various benzamide derivatives on cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). Although specific data for this compound is limited, compounds with similar structures exhibited IC50 values ranging from 0.67 µM to 4.18 µM against these cell lines . This suggests a promising avenue for further exploration of this compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : It may inhibit phosphodiesterases or other enzymes critical for cellular signaling.

- Cellular Interaction : The compound's ability to interact with cellular targets could disrupt processes such as DNA replication and protein synthesis.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Amidation Reactions : Reacting appropriate amines with ethyl esters or acid chlorides.

- Substitution Reactions : Modifying existing benzamide derivatives to introduce ethoxy or amino groups.

These synthetic routes allow for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Table 2: Comparison of Benzamide Derivatives

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-Methylbenzamide | Simple amide structure | Lacks ethoxy group; primarily used as an intermediate in synthesis |

| 4-Amino-N-methylbenzamide | Amino group at para position | Different biological activity profiles; used in pharmaceuticals |

| 2-Ethoxy-N-methylbenzamide | Similar ethoxy substitution | Varies in solubility compared to 3-amino variant |

| 3-Aminobenzamide | No ethoxy substitution | Basic scaffold for various derivatives; less polar |

The presence of both amino and ethoxy groups in this compound enhances its chemical properties and therapeutic potential compared to other similar compounds.

Q & A

Q. Key Factors :

- Temperature : Reactions at 0–5°C minimize side reactions like over-alkylation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Catalysts : Triethylamine or DIPEA improves coupling efficiency in acylation steps .

Q. Methodological Solution :

Dose-Response Curves : Establish IC values across multiple assays .

Molecular Docking : Validate interactions with enzymes (e.g., cytochrome P450) using crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.